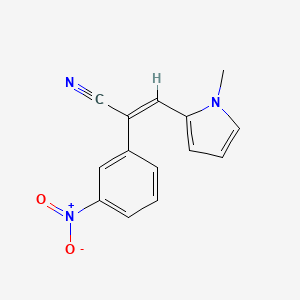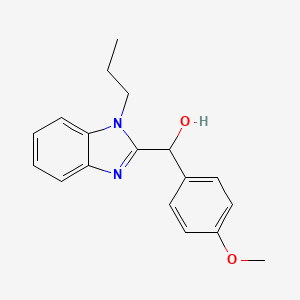
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol, also known as MPBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPBM belongs to the family of benzimidazole derivatives, which have been studied extensively for their pharmacological properties. In
作用机制
The mechanism of action of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative diseases, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. In cancer cells, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In inflammation, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuroinflammation.
实验室实验的优点和局限性
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also some limitations to its use in lab experiments. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
For the study of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol include investigating its potential use in combination therapy, exploring its structure-activity relationship, elucidating its mechanism of action, and developing new methods for its administration in vivo.
合成方法
The synthesis of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves a series of chemical reactions that start with the condensation of 4-methoxybenzaldehyde and propylamine to form 4-methoxy-N-propylbenzimidazol-2-amine. This intermediate is then reacted with formaldehyde to produce (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. The synthesis of (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been optimized to obtain high yields and purity.
科学研究应用
(4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common factor in many diseases, and (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been studied for its anti-inflammatory properties. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has also been investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(4-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-2)11-9-13/h4-11,17,21H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLORKMCAZXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-phenyl)-(1-propyl-1H-benzoimidazol-2-yl)-methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
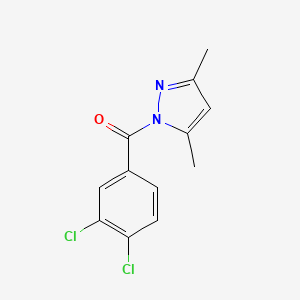
![dibenzo[a,i]phenazine](/img/structure/B5295178.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)
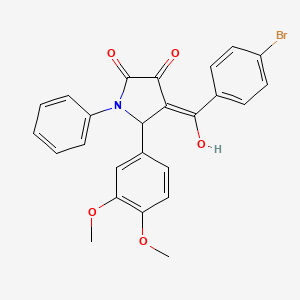
![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)
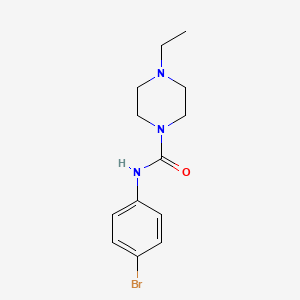
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
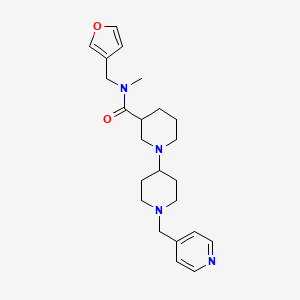
![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)
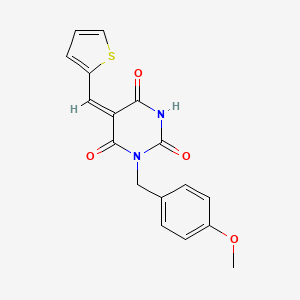
![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)
